molecular formula C15H17N3O3S B4555234 N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide

Cat. No.: B4555234
M. Wt: 319.4 g/mol
InChI Key: XDMSGXFENMSDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(propylamino)sulfonyl]phenyl}isonicotinamide is 319.09906259 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Doubly Dearomatising Intramolecular Coupling : Isonicotinamides, including derivatives similar to N-{4-[(propylamino)sulfonyl]phenyl}isonicotinamide, have been studied for their ability to undergo cyclization reactions, leading to the formation of spirocyclic and doubly spirocyclic compounds. These processes involve the dearomatisation of both nucleophilic and electrophilic heterocycles, showcasing the compound's potential in the synthesis of complex organic structures (H. Brice & J. Clayden, 2009).

Medicinal Chemistry and Drug Design

Antimicrobial Activity : Derivatives of isonicotinamide have been synthesized and evaluated for their antimicrobial activity, particularly against Mycobacterium tuberculosis. The study highlights the potential of isonicotinamide derivatives in treating mycobacterial infections, with some showing significant activity and low cytotoxicity, indicating their therapeutic potential (N. Boechat et al., 2011).

Materials Science and Engineering

Polyelectrolytes for Fuel Cell Application : Novel sulfonated polyimides, synthesized from diamines including derivatives of isonicotinamide, have been explored for their application in fuel cells. These materials exhibit good water stability and high proton conductivity, essential properties for efficient fuel cell operation (Jianhua Fang et al., 2002).

Plant Physiology and Biochemistry

Plant Defence Mechanisms : Studies on isonicotinamide-treated tobacco cells have shown that it can induce defense responses, including the activation of phenylalanine ammonia-lyase and the accumulation of defensive compounds like phenolics and sesquiterpenoids. This suggests a role for isonicotinamide-related metabolites in mediating plant defense mechanisms (A. E. Louw & I. Dubery, 2000).

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-9-17-22(20,21)14-5-3-13(4-6-14)18-15(19)12-7-10-16-11-8-12/h3-8,10-11,17H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSGXFENMSDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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